molecular formula C15H10ClF3O2 B7959598 Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate

Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate

Cat. No.: B7959598
M. Wt: 314.68 g/mol
InChI Key: ZQZLTNHHTCWOLD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of the compound. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate typically involves the esterification of 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets, thereby increasing its potency and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate: Known for its unique trifluoromethyl group, which imparts distinct chemical and physical properties.

    Methyl 2-chloro-4-[4-(difluoromethyl)phenyl]benzoate: Similar structure but with a difluoromethyl group, leading to different reactivity and biological activity.

    Methyl 2-chloro-4-[4-(fluoromethyl)phenyl]benzoate: Contains a fluoromethyl group, resulting in variations in its chemical behavior and applications.

Uniqueness

This compound stands out due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and overall pharmacokinetic properties. This makes it a valuable compound in the development of new drugs and industrial chemicals.

Properties

IUPAC Name

methyl 2-chloro-4-[4-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c1-21-14(20)12-7-4-10(8-13(12)16)9-2-5-11(6-3-9)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZLTNHHTCWOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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